Competitive Inhibition with Defined Polyamine-Site Ki Differentiates Trypanothione Synthetase-IN-2 from Non-Competitive Analogs
Trypanothione synthetase-IN-2 (Compound 3) exhibits a competitive inhibition mechanism against LiTryS with a Ki of 2.6 ± 0.5 μM for glutathionylspermidine (GspdSH), as determined by kinetic analysis at varying substrate concentrations [1]. In contrast, Compound 4 (Trypanothione synthetase-IN-3) displays mixed hyperbolic non-competitive inhibition with a Ki of 0.8 ± 0.2 μM against GspdSH, forming an ESI complex that retains 30% residual catalytic activity (β = 0.3) [2]. Compound 1 (Trypanothione synthetase-IN-1) is also competitive but occupies both polyamine and ATP sites, with Ki values of 3.9 ± 1.6 μM (vs. GspdSH) and 5.4 ± 1.2 μM (vs. ATP) [3]. Under saturating substrate conditions, IN-2 shows an IC50 of 14.8 ± 0.6 μM, which improves to 9.9 ± 0.1 μM when spermidine is reduced to its Km, confirming polyamine-site competition [4].
| Evidence Dimension | Inhibition mechanism and binding site specificity |
|---|---|
| Target Compound Data | Ki = 2.6 ± 0.5 μM (competitive vs. GspdSH); IC50 = 14.8 μM (saturating Spd) / 9.9 μM (Spd = Km) |
| Comparator Or Baseline | Compound 4: Ki = 0.8 μM (mixed hyperbolic, non-competitive, ESI complex retains 30% activity). Compound 1: Ki = 3.9 μM (vs. GspdSH) and 5.4 μM (vs. ATP), competitive but dual-site binding. |
| Quantified Difference | IN-2 binds exclusively to polyamine site; Compound 4 binds outside active site with partial catalytic retention; Compound 1 occupies both polyamine and ATP pockets. |
| Conditions | LiTryS kinetic assays with BIOMOL Green reagent; GspdSH as substrate; inhibitor concentrations varied; three independent experiments. |
Why This Matters
The defined competitive mechanism of IN-2 at the polyamine site ensures unambiguous target engagement for mechanistic studies, whereas non-competitive or dual-site inhibitors introduce confounding kinetic variables.
- [1] Alcón-Calderón M, et al. Eur J Med Chem. 2022;243:114675. (Ki determination for Compound 3). View Source
- [2] Alcón-Calderón M, et al. Eur J Med Chem. 2022;243:114675. (Compound 4 kinetic parameters). View Source
- [3] Alcón-Calderón M, et al. Eur J Med Chem. 2022;243:114675. (Compound 1 Ki values). View Source
- [4] Alcón-Calderón M, et al. Eur J Med Chem. 2022;243:114675. (IC50 data from Table 1). View Source
